REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1.[CH3:17][O:18][C:19]([C:20]([CH2:21][O:22][S:23]([c:24]1[cH:25][cH:26][c:27]([CH3:28])[cH:29][cH:30]1)(=[O:31])=[O:32])([CH3:33])[CH3:34])=[O:35].[K+:11].[K+:12].[O-:13][C:14]([O-:15])=[O:16].[O:36]=[CH:37][N:38]([CH3:39])[CH3:40]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH2:21][C:20]([C:19]([O:18][CH3:17])=[O:35])([CH3:33])[CH3:34])[c:6]([CH:7]=[O:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)COS(=O)(=O)c1ccc(C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)COc1ccc(Br)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |